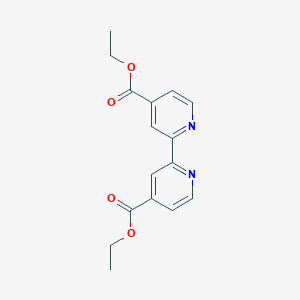

4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

Descripción

Significance of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine within the Bipyridine Framework

Within the extensive family of bipyridine ligands, this compound holds a position of notable importance. This symmetrically substituted derivative is characterized by the presence of ethoxycarbonyl (-COOEt) groups at the 4 and 4' positions of the 2,2'-bipyridine (B1663995) core. These ester groups play a crucial role in modulating the ligand's properties. They act as electron-withdrawing groups, influencing the electronic character of the bipyridine system and, consequently, the properties of its metal complexes.

The significance of this compound stems from its role as a versatile building block in several areas of chemical research:

Coordination Chemistry: The bipyridine core provides a robust bidentate chelation site for metal ions through its two nitrogen atoms, forming stable complexes. smolecule.com The ethoxycarbonyl groups can influence the redox potentials and photophysical properties of these complexes, making them suitable for applications in areas like photocatalysis and artificial photosynthesis.

Materials Science: This ligand is instrumental in the construction of functional materials. guidechem.com The ester functionalities can be hydrolyzed to carboxylic acids, providing anchoring groups for attaching the resulting complexes to semiconductor surfaces, a key feature in the design of dye-sensitized solar cells (DSSCs).

Organic Synthesis: The ethoxycarbonyl groups offer a handle for further chemical transformations. smolecule.com They can be converted into other functional groups, such as amides or alcohols, allowing for the synthesis of a wider range of functionalized bipyridine derivatives with tailored properties. acs.org

Evolution of Research Perspectives on Ester-Functionalized Bipyridines

Research interest in ester-functionalized bipyridines has evolved significantly over the years. Initially, the focus was primarily on their fundamental coordination chemistry, exploring the synthesis and characterization of their metal complexes. These early studies laid the groundwork for understanding how the ester groups influence the electronic structure and stability of the resulting coordination compounds.

More recently, research has shifted towards harnessing the specific properties imparted by the ester groups for targeted applications. A major area of development has been in the field of solar energy conversion. The ability to hydrolyze the ester groups of ligands like this compound to form 4,4'-dicarboxy-2,2'-bipyridine has been a pivotal advancement. This dicarboxylic acid derivative is a key component in ruthenium-based dyes, such as N719, which are highly efficient sensitizers in DSSCs. The carboxylate groups provide strong anchoring to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection from the photo-excited dye into the semiconductor.

Furthermore, the versatility of the ester group has been exploited in the development of novel materials. For instance, the ester can be modified to introduce other functionalities, leading to the creation of supramolecular assemblies and functional polymers. smolecule.com The ongoing exploration of ester-functionalized bipyridines continues to push the boundaries of materials science and catalysis, with researchers investigating their role in areas such as CO₂ reduction and the development of new luminescent materials.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is multifaceted, with several key objectives driving current research efforts:

Optimization of Synthesis: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. mdpi.comgoogle.com This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste. google.com

Elucidation of Structure-Property Relationships: A primary goal is to gain a deeper understanding of how the molecular structure of this ligand and its metal complexes relates to their physical and chemical properties. This involves detailed spectroscopic, electrochemical, and computational studies to probe the electronic and photophysical characteristics of these compounds.

Development of Novel Applications: A significant portion of research is dedicated to exploring new applications for this versatile ligand. This includes the design and synthesis of novel catalysts for organic transformations, the development of more efficient and stable sensitizers for solar cells, and the creation of new luminescent materials for sensing and imaging applications. rsc.orgguidechem.com

Functionalization and Derivatization: Academic studies are actively exploring the chemical modification of the ethoxycarbonyl groups to introduce new functionalities. acs.org This allows for the fine-tuning of the ligand's properties and the creation of tailor-made molecules for specific applications, such as in the development of redox-active materials for flow batteries. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJVXIVHPUFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477347 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-42-1 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4,4 Bis Ethoxycarbonyl 2,2 Bipyridine

Established Esterification Protocols from Dicarboxylic Acid Precursors

A primary and well-established method for the synthesis of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine involves the esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid. This precursor is accessible through the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555) or through coupling reactions of isonicotinic acid derivatives. google.com

The direct esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid with ethanol (B145695) is a common and straightforward approach. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

A general procedure involves suspending the dicarboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is then added. The reaction mixture is heated to reflux to drive the reaction towards completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess ethanol is removed under reduced pressure, and the resulting crude product is purified.

An analogous method for the synthesis of the methyl ester, 4,4'-bis(methoxycarbonyl)-2,2'-bipyridine, involves suspending 2,2'-bipyridine-4,4'-dicarboxylic acid in methanol (B129727), followed by the slow addition of thionyl chloride (SOCl₂). chemicalbook.com The thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is highly efficient, often leading to high yields of the desired ester. chemicalbook.com A similar approach using ethanol and thionyl chloride can be employed for the synthesis of the target ethyl ester.

To achieve high yield and purity of this compound, several reaction parameters in the acid-catalyzed esterification process can be optimized. Esterification is a reversible reaction, and strategies to shift the equilibrium towards the product side are crucial. nih.gov

Key parameters for optimization include:

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature is often the reflux temperature of the alcohol used.

Catalyst Concentration : The concentration of the acid catalyst influences the reaction rate. A higher catalyst concentration can accelerate the reaction, but it can also promote side reactions and complicate the purification process.

Reactant Ratio : Using a large excess of ethanol can shift the equilibrium towards the formation of the ester. nih.gov

Water Removal : Water is a byproduct of the esterification reaction, and its presence can drive the reverse reaction (hydrolysis). nih.govnih.gov Removing water as it is formed, for instance through azeotropic distillation with a suitable solvent like toluene, can significantly improve the yield.

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to identify the optimal combination of these parameters. researchgate.net For instance, a central composite design (CCD) can be used to study the effects of variables like catalyst concentration, reaction time, and methanol-to-oil ratio on the final product yield. scispace.com

| Parameter | Condition | Effect on Yield/Purity |

| Catalyst | Sulfuric Acid, Thionyl Chloride | Increases reaction rate |

| Solvent/Reactant | Excess Ethanol | Shifts equilibrium to favor product |

| Temperature | Reflux | Increases reaction rate |

| Water Removal | Azeotropic Distillation | Prevents reverse reaction, increases yield |

Alternative Synthetic Routes and Functionalization Approaches

Beyond direct esterification, alternative synthetic strategies offer versatile pathways to this compound and its derivatives, often allowing for greater functional group tolerance and modular construction of the bipyridine core.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been widely applied to the synthesis of functionalized bipyridines. nih.gov Reactions such as Suzuki, Stille, and Negishi couplings allow for the introduction of various substituents onto the bipyridine scaffold. nih.govresearchgate.net

For the synthesis of this compound, a plausible cross-coupling strategy would involve the coupling of a 2-halopyridine bearing an ethoxycarbonyl group at the 4-position. For example, a palladium-catalyzed homocoupling of 2-bromo-4-(ethoxycarbonyl)pyridine could yield the desired product. Alternatively, a heterocoupling approach could be employed.

Stille-type cross-coupling procedures have been utilized to prepare a variety of functionalized 2,2'-bipyridines in high yields and on multigram scales. acs.org This modular approach allows for the introduction of ester groups which can be further converted into other functional groups like bromomethyl or hydroxymethyl groups. acs.org

| Cross-Coupling Reaction | Catalyst/Reagents | Description |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Coupling of an organoboron compound with a halide. nih.gov |

| Stille Coupling | Palladium catalyst, Organotin compound | Coupling of an organostannane with a halide. nih.govacs.org |

| Negishi Coupling | Palladium or Nickel catalyst, Organozinc compound | Coupling of an organozinc compound with a halide. nih.govresearchgate.netacs.org |

Another synthetic avenue involves the use of 4,4'-dicyano-2,2'-bipyridine (B1599614) as a precursor. The cyano groups can be converted to the desired ethoxycarbonyl functionality. A fast and economical one-step synthesis of 4,4'-dicyano-2,2'-bipyridine has been reported. researchgate.net

The conversion of the dicyano precursor to the diester can be achieved in a two-step process:

Hydrolysis : The cyano groups are first hydrolyzed to carboxylic acid groups under acidic or basic conditions. This yields 2,2'-bipyridine-4,4'-dicarboxylic acid.

Esterification : The resulting dicarboxylic acid is then esterified with ethanol using the acid-catalyzed methods described in section 2.1.1.

This route offers an alternative starting point for the synthesis and may be advantageous depending on the availability and cost of the dicyano-bipyridine precursor.

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations include:

Cost of Raw Materials : The economic viability of the process is heavily dependent on the cost of starting materials. Routes that utilize inexpensive and readily available precursors are preferred.

Reaction Conditions : For industrial-scale production, mild reaction conditions (e.g., lower temperatures and pressures) are generally favored to reduce energy consumption and the need for specialized equipment. google.com

Process Safety : A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions.

Waste Management : The environmental impact of the process must be considered. The development of synthetic routes that minimize the generation of hazardous waste is a key aspect of green chemistry.

Purification : Efficient and scalable purification methods are required to obtain the final product with the desired purity. Crystallization is often a preferred method for large-scale purification over chromatographic techniques.

A patented synthesis for 2,2'-bipyridine-4,4'-dicarboxylic acid highlights the importance of low raw material costs, mild reaction conditions, and minimal pollution for suitability in industrial production. google.com These principles are directly applicable to the subsequent esterification to produce this compound.

Coordination Chemistry of 4,4 Bis Ethoxycarbonyl 2,2 Bipyridine

Ligand Behavior and Chelation Principles

Influence of Ethoxycarbonyl Substituents on Electronic and Steric Properties

The ethoxycarbonyl (-COOEt) groups at the 4 and 4' positions of the bipyridine ring exert a significant influence on the ligand's electronic and steric properties. Electronically, the ethoxycarbonyl groups are electron-withdrawing. rsc.org This electronic perturbation affects the electron density on the bipyridine ring system and, consequently, the donor strength of the nitrogen atoms. The electron-withdrawing nature of these substituents can modulate the redox potentials of the resulting metal complexes and influence the energy of metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Formation and Characterization of Metal Complexes

Ruthenium Complexes and Their Structural Elucidation

4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine readily forms stable complexes with ruthenium. The synthesis of these complexes typically involves the reaction of a suitable ruthenium precursor, such as a ruthenium(II) arene complex, with the bipyridine ligand. nih.gov The resulting complexes often exhibit a characteristic "piano-stool" geometry, where the bipyridine and other ligands coordinate to the ruthenium center. nih.gov

The structural elucidation of these ruthenium complexes is achieved through a combination of spectroscopic and crystallographic techniques. nih.govnih.govuark.edu

¹H NMR Spectroscopy: This technique is crucial for confirming the coordination of the bipyridine ligand to the ruthenium center. The signals of the protons on the bipyridine ring, particularly those adjacent to the nitrogen atoms, show a significant downfield shift upon coordination due to the deshielding effect of the metal. nih.gov

Other Techniques: Elemental analysis, mass spectrometry (like MALDI-TOF MS), UV-Vis spectroscopy, and infrared (IR) spectroscopy are also routinely used to confirm the identity and purity of the synthesized complexes. nih.govnih.govuark.eduresearchgate.net

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Downfield shift of bipyridine proton signals upon coordination. | nih.gov |

| X-ray Crystallography | Confirms "piano-stool" geometry and cis-conformation of the bipyridine ligand. | nih.govnih.gov |

| Mass Spectrometry | Confirms the molecular weight and integrity of the complex. | nih.govresearchgate.net |

| UV-Vis Spectroscopy | Characterizes the electronic absorption properties of the complex. | nih.govresearchgate.net |

Iridium and Copper Complexes: Synthesis and Coordination Modes

In addition to ruthenium, this compound also forms complexes with other transition metals like iridium and copper.

Iridium Complexes: The synthesis of iridium(III) complexes with this ligand has been reported. mdpi.com These syntheses can involve the reaction of a precursor iridium complex, such as [Ir(ppy)₂Cl]₂, with the bipyridine ligand. mdpi.com The resulting complexes can adopt a pseudo-octahedral geometry. nih.gov Characterization is typically performed using techniques like single-crystal X-ray diffraction, ¹H-NMR spectroscopy, and ESI-TOF mass spectrometry. mdpi.comnih.gov

Copper Complexes: Copper complexes of bipyridine derivatives have been synthesized and studied. nih.govnih.govscispace.com The coordination of copper to bipyridine ligands can result in various structures, including binuclear complexes. nih.gov The coordination environment around the copper(II) center can significantly influence the properties and interaction modes of the complex. nih.gov X-ray single-crystal diffraction is a key method for determining the precise coordination mode. nih.govnih.gov

Platinum Complexes: Oxidative Addition Reactions and Supramolecular Assembly

The coordination chemistry of bipyridine ligands with platinum has been explored, particularly in the context of oxidative addition reactions and the formation of supramolecular structures. nih.govnih.govrsc.org While specific studies focusing solely on this compound in this context are less common, the principles can be inferred from related systems.

Oxidative Addition: Platinum(II) complexes bearing bipyridine-type ligands can undergo oxidative addition reactions with substrates like aryl halides. chemrxiv.orgnih.gov This process involves the platinum center being oxidized from +2 to +4. The electronic properties of the bipyridine ligand, influenced by the ethoxycarbonyl groups, can impact the feasibility and kinetics of this reaction. chemrxiv.org

Rhenium Complexes and Optical Properties

The ligand this compound is utilized in the formation of Rhenium(I) tricarbonyl polypyridine complexes. rsc.org These complexes are notable for their strong absorption of visible light and long-lived triplet excited states, which makes them effective triplet photosensitizers for triplet-triplet annihilation upconversion. rsc.org For instance, a Rhenium(I) complex incorporating an imidazole-fused phenanthroline ligand with a coumarin (B35378) group demonstrates a high molar extinction coefficient (ε = 60,800 M⁻¹ cm⁻¹ at 473 nm) and a long-lived triplet state with a lifetime of up to 86.0 μs. rsc.org These photophysical properties are a significant improvement over standard rhenium(I) tricarbonyl polypyridine complexes and are attributed to the intra-ligand triplet excited state. rsc.org The application of these complexes as triplet photosensitizers has resulted in upconversion quantum yields as high as 17.0%. rsc.org

Other Transition Metal Complexes and Their Geometries (e.g., Co, Ni, Zn)

The coordination of this compound and similar bipyridine ligands with other transition metals such as cobalt, nickel, and zinc results in a variety of geometries.

Cobalt (Co) Complexes: Cobalt(II) complexes with bipyridine ligands can adopt octahedral geometries. researchgate.netbiointerfaceresearch.com For example, mononuclear and binuclear cobalt(II) mixed ligand complexes containing 2,2'-bipyridine (B1663995) and ethylenediamine (B42938) have been synthesized and characterized to have an octahedral geometry. biointerfaceresearch.com The synthesis of cobalt(II) complexes with 5,5'-dimethyl-2,2'-bipyridine has also been reported, forming complexes with distorted octahedral coordination. researchgate.net

Nickel (Ni) Complexes: Nickel(II) complexes with bipyridine ligands can exhibit various coordination geometries. Four-coordinated nickel complexes with different bipyridine derivatives have been synthesized, and their catalytic activities in ethene polymerization have been studied. researchgate.net For instance, (6,6′-dimethoxycarbonyl-2,2′-bipyridine)NiBr₂ adopts a monoclinic crystal structure. researchgate.net A mononuclear nickel(II) complex, [Ni(bipy)₃]·2NCS, where bipy is 2,2'-bipyridine, has been shown to have an octahedral geometry. wiserpub.com The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) via a nickel-catalyzed dimerization has also been achieved. nih.gov

Zinc (Zn) Complexes: Zinc(II) complexes with bipyridine ligands commonly form tetrahedral or octahedral geometries. mdpi.comnih.gov For example, [Zn(4,4′-bipy)Cl₂]∞ displays a distorted tetrahedral geometry, while [Zn(4,4′-bipy)₂(OAc)₂]∞ exhibits a pseudo-octahedral geometry. mdpi.com A zinc(II) complex with two 4-chlorobenzoate (B1228818) ligands and one 2,2'-bipyridine molecule, [Zn(C₇H₄ClO₂)₂(C₁₀H₈N₂)], shows a distorted tetrahedral geometry. nih.gov Similarly, zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate, [Zn(py-2py)X₂] (X = Cl⁻, Br⁻), adopt a slightly distorted tetrahedral geometry. mdpi.com

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the coordination of this compound to metal centers. Both ¹H and ¹³C NMR are employed to verify the integration of the ester groups and the symmetry of the bipyridine backbone upon complexation. The chemical shifts of the bipyridine protons, particularly the H5 and H5' resonances which typically appear furthest upfield, are sensitive to the coordination environment. rsc.org Analysis of these shifts, along with other indicators like the concentration dependence of H6 and H6' resonances and coupling constants, allows for the assignment of the binding modes of the bipyridine ligands. rsc.org High-resolution ¹H NMR has been used to analyze ruthenium(II) complexes with substituted bipyridine ligands, with 2D NMR and homo-decoupling techniques aiding in the spectral analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Vibrations in Complexes

Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of the functional groups within the metal complexes of this compound. The coordination of the bipyridine ligand to a metal center is often confirmed by shifts in the characteristic vibrational frequencies of the ligand. For example, the C=N stretching vibration of the bipyridine ring, typically observed around 1596 cm⁻¹, and the C=C and C-H vibrations, may shift to lower wavenumbers upon complexation. researchgate.net A key diagnostic feature is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, which is typically found in the region of 1700–1750 cm⁻¹. In ruthenium-arene complexes containing 4,4'-substituted 2,2'-bipyridine ligands, the ʋ(C=O) stretching for the carboxyl groups is observed between 1732 and 1711 cm⁻¹. nih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: Ligand-Centered and Metal-to-Ligand Charge Transfer (MLCT) Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of metal complexes with this compound. The spectra of these complexes typically exhibit two main types of electronic transitions: ligand-centered (LC) π→π* transitions and metal-to-ligand charge transfer (MLCT) transitions.

The LC transitions are associated with the bipyridine ligand itself. Upon complexation, the absorption bands corresponding to the intraligand π→π* transitions often show a slight red shift compared to the free ligand. nih.gov

The MLCT bands arise from the transfer of an electron from a metal-based d-orbital to an empty π* orbital of the bipyridine ligand. osti.gov These transitions are a hallmark of many transition metal-bipyridine complexes and are often responsible for their intense colors. For instance, in dye-sensitized solar cells, Ru(II) complexes with bipyridine ligands exhibit MLCT bands in the visible range (e.g., 450–550 nm), which are crucial for their light-harvesting capabilities. In complexes of Co(II), Ni(II), and Zn(II) with 4,4'-dimethyl-2,2'-bipyridine (B75555), typical MLCT absorption bands are observed between 301 and 306 nm. nih.gov The energy of the MLCT band can be influenced by the nature of the metal, the substituents on the bipyridine ligand, and the solvent.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes of this compound in the solid state. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For example, X-ray crystallography has been used to resolve the coordination geometry of various metal-bipyridine complexes, confirming tetrahedral or octahedral arrangements around the metal center. researchgate.netwiserpub.commdpi.comnih.govmdpi.com The crystal structure of (6,6′-dimethoxycarbonyl-2,2′-bipyridine)NiBr₂ was determined to be monoclinic with the space group P2₁/c. researchgate.net Similarly, the structure of a mononuclear nickel(II) complex, [Ni(bipy)₃]·2NCS, was found to be hexagonal with a P6/mcc space group, confirming an octahedral geometry. wiserpub.com In zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate, X-ray analysis revealed a slightly distorted tetrahedral geometry. mdpi.com These structural determinations are crucial for understanding the relationship between the molecular structure and the chemical and physical properties of the complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique in coordination chemistry for the confirmation of molecular weight and the elucidation of the structural integrity of ligands and their complexes. For this compound, mass spectrometry provides definitive evidence of its molecular formula and offers insights into its fragmentation behavior under ionization.

Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing this compound and its metal complexes. ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the precise determination of the molecular weight. The molecular formula of this compound is C₁₆H₁₆N₂O₄, corresponding to a monoisotopic mass of 300.1110 Da and an average mass of 300.314 Da. chemspider.com The experimentally observed molecular ion peak in the mass spectrum would be expected to correspond to these values.

In the case of this compound, tandem mass spectrometry (MS/MS) experiments would likely reveal a stepwise loss of the ethoxycarbonyl moieties. The initial fragmentation would involve the cleavage of an ester group, leading to the formation of characteristic fragment ions.

Table 1: Key Molecular and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₄ | chemspider.com |

| Average Mass | 300.314 Da | chemspider.com |

| Monoisotopic Mass | 300.111007 Da | chemspider.com |

| Predicted [M+H]⁺ | 301.1188 Da | - |

| Predicted [M+Na]⁺ | 323.1007 Da | - |

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M - C₂H₅O]⁺ | Loss of an ethoxy group | 255.0924 |

| [M - C₂H₄]⁺ | McLafferty rearrangement, loss of ethene | 272.0797 |

| [M - COOC₂H₅]⁺ | Loss of an ethoxycarbonyl group | 227.0866 |

| [M - 2(COOC₂H₅)]⁺ | Loss of both ethoxycarbonyl groups | 154.0553 |

The analysis of metal complexes of this compound by mass spectrometry is also crucial for confirming the coordination of the ligand to the metal center. Studies on ruthenium(II) complexes with similarly substituted bipyridine ligands have utilized techniques like MALDI-TOF MS to characterize the resulting coordination compounds. nih.gov In these cases, the mass spectrum would show peaks corresponding to the intact complex, often with the loss of counter-ions. Fragmentation analysis of the complex can provide information about the stability of the metal-ligand bond.

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and optimizing the geometry of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine and its metal complexes. DFT calculations provide insights into the ground-state electronic properties and the spatial arrangement of atoms within the molecule.

For instance, in studies of rhenium(I) complexes of the type fac-[Re(4,4'-X₂bpy)(CO)₃(4-Etpy)]⁺ (where X = CO₂Et), DFT calculations have been instrumental in understanding how the energy gap varies across the series, which in turn influences the excited-state geometries and electronic structures. These calculations also aid in the assignment of vibrational bands, such as the ν(CO) bands in the infrared spectrum.

In the context of ruthenium(II) complexes, DFT modeling is employed to analyze the distortions in the lowest energy triplet metal-to-ligand charge-transfer (³MLCT) excited states. nih.gov This is particularly useful for understanding the vibronic sideband amplitudes observed in low-temperature emission spectra. nih.gov For mono-bipyridine complexes, [Ru(L)₄bpy]ᵐ⁺, these calculations have revealed more than a dozen significant distortion modes, including both low-frequency metal-ligand modes and medium-frequency modes predominantly associated with the bipyridine ligand. nih.gov

The optimization of geometry using DFT is also crucial for understanding the structure of metal complexes. For example, X-ray crystal structures of iridium phosphorescent complexes show a slightly distorted octahedral configuration. mdpi.com DFT calculations can be used to model these geometries and understand the coordination angles, such as the approximately 80° angle formed by the C and N atoms of the main ligand with the central iridium atom, and the roughly 87° angle formed by the two oxygen atoms of an ancillary β-diketone ligand. mdpi.com

A summary of representative bond lengths calculated using DFT for a related metallofullerene system is provided in the interactive table below to illustrate the type of data generated from these calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the optical properties and analyze the excited states of molecules. It is particularly effective in simulating metal-to-ligand charge transfer (MLCT) transitions and assigning experimental absorption bands.

In the study of iridium-terpyridine complexes, TD-DFT calculations have been used to assign the low-lying shoulder bands in the visible region of their absorption spectra. nih.gov For example, a shoulder band around 474 nm in one complex was assigned to the d(Ir)/π(ppy) (HOMO) → π*(tpy) (LUMO) transition, which corresponds to a singlet metal-ligand to ligand charge transfer (¹MLL'CT). nih.gov

TD-DFT is also crucial for understanding the nature of emissive excited states. The emission of many iridium(III) and ruthenium(II) complexes is often assigned to a triplet metal-to-ligand charge-transfer (³MLCT) excited state. nih.govcityu.edu.hk For instance, in luminescent cyclometallated iridium(III) bipyridine-aldehyde complexes, the emission is predominantly from a ³MLCT (dπ(Ir)→π*(bpy-CHO)) state. cityu.edu.hk

The accuracy of TD-DFT calculations in predicting excitation energies can be quite high. Studies on photosensitizers like bis(4,4'-dicarboxylato-2,2'-bipyridine)bis(isothiocyanato)ruthenium(II) have shown that TD-DFT can predict excitation energies and oscillator strengths that are in significant agreement with experimental electronic absorption spectra. msu.edu However, the accuracy can be influenced by the chosen functional and the inclusion of solvent effects, with discrepancies sometimes observed, particularly for fluorescence emission energies where the optimization of the excited state geometry can be challenging. nih.gov

The following interactive table presents a comparison of calculated dipole moments for the first bright excited state of a model chromophore using different computational methods, highlighting the performance of TD-DFT with various functionals.

Computational Modeling of Metal-Ligand Interactions and Charge Transfer Phenomena

Computational modeling is essential for elucidating the intricate details of metal-ligand interactions and charge transfer phenomena in complexes containing this compound. These models provide a molecular-level understanding of how the electronic structure of the ligand influences the properties of the metal complex.

In ruthenium(II) complexes, the nature of the bipyridine ligand significantly affects the metal-to-ligand charge transfer (MLCT) states. For example, in fac-[Re(4,4'-X₂bpy)(CO)₃(4-Etpy)]⁺ complexes, the majority of the thermalized ³MLCT wave function is concentrated within the π* levels of the bipyridine ligand. This localization is a key factor in determining the photophysical properties of the complex.

Computational studies on ruthenium(II)-bipyridine complexes have shown that the mixing between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to significant changes in metal-ligand bond lengths upon excitation. researchgate.net This mixing can account for the shortening of Re-N distances in the excited state. researchgate.net

Furthermore, computational models can predict the direction and efficiency of charge transfer. In dye-sensitized solar cells, for instance, the alignment of the molecular orbitals of the dye with the conduction band of a semiconductor like TiO₂ is critical. msu.edu DFT calculations on [RuL'₂(NCS)₂]⁴⁻ (where L' = 4,4'-dicarboxylato-2,2'-bipyridine) indicate that the lowest unoccupied molecular orbitals are bipyridine π* in character and lie above the TiO₂ conduction band edge, suggesting efficient electron injection is possible. msu.edu

The table below shows the calculated emission quantum yields and lifetimes for a series of ruthenium complexes, illustrating the influence of ligand substitution on charge transfer properties. nih.gov

Predictive Models for Electronic and Luminescent Properties

Predictive models based on computational chemistry are invaluable for designing new materials with tailored electronic and luminescent properties. By systematically modifying the structure of ligands like this compound, it is possible to tune the performance of the resulting metal complexes.

For heteroleptic iridium phosphorescent complexes, it is understood that both the cyclometalated and ancillary ligands influence the emission properties. mdpi.com Computational models can help to unveil the specific role of each ligand, guiding the design of more efficient phosphorescent materials. mdpi.com For example, in bis-cyclometalated iridium(III) complexes, the photophysical properties are strongly influenced by the nature of the C^N ligands. nih.gov

Computational approaches can also be used to model and predict the 77 K emission spectra of ruthenium-bipyridine complexes. nih.gov By calculating the excited-state distortions, it is possible to simulate the vibronic band shapes with good accuracy. nih.gov These models have shown that the relative importance of medium-frequency bipyridine modes increases significantly with higher emission energies, which is attributed to mixing between the ³MLCT and bpy ³ππ* excited states. nih.gov

The development of predictive models extends to understanding the factors that govern luminescence quantum yields and lifetimes. For example, in a series of ruthenium complexes with cyano-substituted bipyridine ligands, the unusually high radiative quantum yields and long lifetimes are attributed to less distorted excited-state geometries relative to their ground states. nih.gov

The following table provides photophysical data for a series of iridium complexes, demonstrating how computational predictions can be correlated with experimental observations. nih.gov

Applications of 4,4 Bis Ethoxycarbonyl 2,2 Bipyridine and Its Metal Complexes in Advanced Materials and Catalysis

Catalytic Applications

Complexes incorporating 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine or its close derivatives serve as versatile catalysts in a range of organic transformations. The bipyridine ligand framework is crucial for stabilizing the metal center and modulating its catalytic activity.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The palladium-catalyzed Heck reaction, a method for forming substituted alkenes from unsaturated halides and an alkene, often utilizes bipyridine-based ligands. wikipedia.orgorganic-chemistry.org Palladium complexes incorporating derivatives of this compound have demonstrated significant efficacy in these reactions. For instance, fluorous-ponytailed palladium complexes, such as [PdCl2(4,4′-bis-(RfCH2OCH2)-2,2′-bpy)], have been successfully used in Mizoroki-Heck arylations. researchgate.net These catalysts are often recoverable and can maintain high catalytic activity over several cycles. researchgate.net Similarly, a reusable catalytic system involving PdCl2(NH3)2 and a cationic 2,2'-bipyridyl ligand has been shown to be effective for the double Mizoroki-Heck reaction in water, an environmentally benign solvent. mdpi.com

In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, palladium-bipyridine complexes are also prominent. libretexts.org A notable example is the 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride complex, which has shown high efficiency for the Suzuki coupling of aryl halides with phenylboronic acid in aqueous solvents under aerobic conditions. researchgate.net The use of N-heterocyclic carbene palladium complexes with bipyridine ligands has also achieved good to excellent yields for Suzuki-Miyaura reactions with aryl bromides. researchgate.net The methoxycarbonyl analogue, 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, is also recognized as a useful ligand in cross-coupling reactions, where it binds to metal ions to form catalytic complexes. chemicalbook.combiosynth.com

Table 1: Examples of Bipyridine-Palladium Catalysts in Cross-Coupling Reactions

| Catalyst/System | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| [PdCl2(4,4′-bis-(RfCH2OCH2)-2,2′-bpy)] | Mizoroki-Heck | Easily recovered and maintains good catalytic activity (>90% yield) after 8 cycles. | researchgate.net |

| PdCl2(NH3)2 / Cationic 2,2'-bipyridyl | Double Mizoroki-Heck | Efficient in water; catalyst can be separated and reused. | mdpi.com |

| 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride | Suzuki-Miyaura | High efficiency for coupling aryl iodides and bromides in alcohol solvent under aerobic conditions. | researchgate.net |

| Pd(OAc)2 / N-heterocyclic carbene-bipyridine | Suzuki-Miyaura | Good to excellent yields for aryl bromides; turnover numbers up to 10⁵. | researchgate.net |

Organometallic Catalysis: Hydrogen Evolution and Other Redox Processes

Metal complexes of this compound and its derivatives are instrumental in catalytic redox processes, including the hydrogen evolution reaction (HER), a key process for generating clean energy. rsc.org Binuclear cobaloxime complexes bridged by a 4,4'-bipyridine (B149096) ligand have been shown to act as molecular catalysts for light-driven hydrogen evolution in aqueous solutions. researchgate.net Similarly, a monolayer of 4,4'-bipyridine adsorbed on a silver electrode can catalytically enhance hydrogen evolution in basic and neutral solutions through a proton-coupled redox cycle. nih.gov Nickel(II) complexes featuring 2,2'-bipyridine-based ligands are also effective electrocatalysts for HER, achieving high Faradaic efficiency. rsc.org

Beyond hydrogen evolution, bipyridine complexes are involved in other significant redox reactions. Rhenium(I) complexes with 4,4'-disubstituted-2,2'-bipyridine ligands undergo electrochemical reduction, which can lead to efficient ligand substitution reactions. nih.gov These complexes are part of a broader class of materials whose photochemical and electrochemical properties are tunable through ligand modification. cmu.edu Furthermore, bipyridine-based architectures have been used to create novel four-electron redox systems, which are promising for applications as anolyte materials in batteries. nih.gov A TEMPO derivative modified with a bipyridine-ester has been developed for aqueous organic redox flow batteries, where the bipyridine moiety significantly increases the redox potential. mdpi.com

Asymmetric Catalysis with Chiral Derivatives

The introduction of chirality to the bipyridine scaffold opens up applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. researchgate.net Chiral 2,2'-bipyridines have been successfully employed as ligands in copper-catalyzed cyclopropanations and palladium-catalyzed allylic substitutions. researchgate.net The insertion of a side chain bearing a center of chirality allows for the control of the stereochemistry around the metal center. researchgate.net

Various synthetic strategies have been developed to access these chiral ligands. A chemoenzymatic approach has been used to synthesize a series of enantiopure 2,2'-bipyridines, which proved to be useful in the asymmetric aminolysis of meso-epoxides. rsc.org The corresponding N-oxide derivatives of these chiral bipyridines have been used as organocatalysts in the asymmetric allylation of aldehydes. rsc.org More recently, new classes of C2-symmetric chiral bipyridine N,N'-dioxide ligands have been designed. rsc.org These ligands have been effective in Nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving excellent yields and high enantioselectivities. rsc.org Non-symmetrical chiral 4,4'-bipyridines have also gained attention for their potential in organocatalysis. researchgate.net

Materials Science and Optoelectronic Applications

The tunable electronic properties and strong coordination ability of this compound make it a critical component in the development of advanced materials for optoelectronic devices.

Dye-Sensitized Solar Cells (DSSCs): Electron Injection and Light Harvesting

In dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). nih.gov Ruthenium(II) complexes containing bipyridine ligands are among the most effective photosensitizers. nih.gov The carboxylate groups derived from the hydrolysis of the ethoxycarbonyl esters on this compound serve as crucial anchoring groups, binding the dye to the TiO₂ surface and facilitating efficient electron injection. nih.gov

Table 2: Performance of Bipyridine-Based Dyes in DSSCs

| Dye/System | Key Feature(s) | Performance Metric | Reference(s) |

|---|---|---|---|

| Ru(II) with 4,4'-dicarboxy-2,2'-bipyridine | Carboxylate anchoring groups | IPCE > 80% | |

| TCR-1 and TCR-2 (with tetraethoxycarbonyl-2,2'-bipyridine) | Four carboxy anchoring groups | Overall efficiencies η = 6.16% and 6.23% | nih.gov |

| Z-907 | Hydrophobic nonyl chains | High-performance, stable dye | nih.govsigmaaldrich.com |

| MSW-3 + N719 (co-sensitization) | Synergistic light harvesting | Efficiency increased from 7.50% (N719 alone) to 10.20% | rsc.org |

Organic Electronics and Functional Materials

The versatility of this compound extends to the broader field of organic electronics and functional materials. Its rigid structure and functional groups make it an excellent building block for creating highly ordered supramolecular assemblies through non-covalent interactions. smolecule.com These assemblies are being explored for the development of materials with tailored properties for applications such as sensors and photoactive devices. smolecule.com The compound is also used as a linker in the synthesis of metal-organic frameworks (MOFs). cd-bioparticles.net

In organic electronics, extending the π-conjugation of the bipyridine system is critical for improving light absorption and charge mobility. While the ethoxycarbonyl groups themselves primarily influence electronic properties, they serve as handles for further synthesis. smolecule.com The derivatization of the 2,2'-bipyridine (B1663995) ligand with various substituents allows for the fine-tuning of the redox and photochemical properties of metal complexes, making them suitable for applications in light-emitting devices. mdpi.com As previously mentioned, bipyridine-based redox systems are also being developed for energy storage applications, such as organic redox flow batteries. nih.govmdpi.com

Luminescent Complexes and Fluorophores in Imaging and Sensing

Complexes incorporating this compound or its derivatives are renowned for their luminescent properties, which are harnessed in the fields of cellular imaging and chemical sensing. The photophysical characteristics of these complexes, particularly those of iridium(III) and ruthenium(II), can be finely tuned by modifying the ligand structure.

Iridium(III) complexes of the type [Ir(C^N)2(N^N)]+, where N^N is a bipyridine ligand like this compound, are a well-studied class of luminescent compounds. mdpi.com These complexes often exhibit strong phosphorescence, with applications as emissive dopants in organic light-emitting diodes (OLEDs) and as probes for bioimaging. mdpi.com For instance, cyclometalated iridium(III) complexes with various substituted bipyridine ligands have been synthesized and their photophysical properties investigated. While some complexes are non-emissive at room temperature, others exhibit near-IR phosphorescence in frozen solutions. nih.gov The luminescence of these complexes often originates from triplet metal-to-ligand charge transfer (³MLCT) or mixed-ligand-centered transitions. mdpi.comnih.gov The introduction of different ancillary ligands allows for the tuning of emission wavelengths; for example, complexes with 2-phenylpyridinate (ppy) ligands and a terpyridine ligand coordinated in a bidentate fashion show an orange luminescence band around 590 nm. mdpi.com

Ruthenium(II) complexes are also prominent in this area. The well-known [Ru(bpy)₃]²⁺ core (where bpy = 2,2'-bipyridine) is a benchmark for photophysical studies. By replacing one or more bpy ligands with functionalized derivatives, such as those derived from this compound, researchers can create sensors and imaging agents. For example, ruthenium complexes containing pH-sensitive 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligands show changes in their electronic and structural properties upon oxidation, which can be monitored spectroelectrochemically. rsc.org Lanthanide complexes using bis-bipyridine ligands have also been developed as luminescent tools for anion detection, where the metal-centered luminescence is significantly enhanced upon anion binding. nih.gov

The table below summarizes the photophysical properties of selected metal complexes containing derivatives of 2,2'-bipyridine, illustrating their potential in imaging and sensing.

| Complex Type | Ancillary Ligands | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Application Highlight | Reference |

|---|---|---|---|---|---|---|

| [Ir(C^N)₂(tpy)]PF₆ | C^N = ppy, bzq, piq, pbt | 572 - 588 nm | 3.72 - 9.57% | 80 - 1965 ns | Tunable photophysical properties based on C^N ligand | mdpi.com |

| [Ir(ppy)₂(tpy)]PF₆ | ppy, tpy | 590 nm | 1.7% | 68 ns | Emitter in light-emitting electrochemical devices | mdpi.com |

| Re(CO)₃(bipy)(py-alkyne) | bipy, 3-ethynylpyridine | Not specified | Not specified | Not specified | Luminescent complex for conjugation to cell-penetrating peptides | nih.gov |

| Eu(III) and Tb(III) complexes | Bis-bipyridine-phenylphosphine oxide | Metal-centered | Increases 7-11 fold with anions | Not specified | Luminescent sensor for anions (NO₃⁻, Cl⁻, F⁻) | nih.gov |

Metal-Organic Frameworks (MOFs) and Polymeric Materials

The this compound ligand, and more commonly its hydrolyzed form, 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc), are essential building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. ossila.comnih.gov The bipyridine unit provides a chelating site for metal ions, while the carboxylate groups act as linkers, connecting metal centers or clusters (Secondary Building Units, SBUs) into extended, porous networks. nih.gov

The structure and dimensionality of the resulting framework can be influenced by the choice of the N-donor ligand. nih.gov For example, a series of manganese(II) MOFs synthesized with 2,2'-bithiophen-5,5'-dicarboxylate and various chelating N-donor ligands, including 2,2'-bipyridyl, demonstrated that bulkier ligands can lead to a decrease in the framework's dimensionality. nih.gov

A key advantage of incorporating bipyridine units into MOFs is the potential to introduce open coordination sites. For instance, a highly crystalline Zirconium(IV)-based MOF, UiO-67-bpydc, was prepared with open 2,2'-bipyridine sites. rsc.org These accessible sites can be post-synthetically metalated, for example with PdCl₂, to create highly active and recyclable single-site catalysts for reactions like the Suzuki-Miyaura cross-coupling. rsc.org Similarly, Covalent Organic Frameworks (COFs) containing bipyridine groups can coordinate with metal ions to form composites for applications in electrocatalysis. nih.gov For instance, a COF modified with cobalt and iron exhibited enhanced performance for the oxygen evolution reaction (OER). nih.gov

The use of poly(2,2'-bipyridyl) ligands has also been explored in creating polymeric materials with specific functions, such as inducing cell death in cancer cells. nih.gov These studies highlight the versatility of the bipyridine scaffold in constructing complex, functional macromolecular and supramolecular structures.

| Framework Name/Type | Metal Ion | Bipyridine-based Ligand | Key Feature / Application | Reference |

|---|---|---|---|---|

| UiO-67-bpydc | Zr(IV) | 2,2′-bipyridine-4,4′-dicarboxylic acid | Open bipyridine sites for post-synthetic metalation; catalysis | rsc.org |

| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) | 2,2′-bipyridyl (bpy) | 3D framework with gas adsorption properties | nih.gov |

| CoₓFe₁₋ₓ@COF–TB | Co(II), Fe(III) | Bipyridine-containing COF | Electrocatalyst for Oxygen Evolution Reaction (OER) | nih.gov |

| Y-BCA-2D | Y(III) | Bicinchoninic acid (related dicarboxylic acid linker) | 2D layered coordination network | researchgate.net |

Emerging Applications in Chemical Sciences

The unique electronic properties and coordination capabilities of this compound and its derivatives have spurred research into a range of emerging applications, most notably in solar energy conversion and catalysis.

Catalysis: The ability of bipyridine ligands to stabilize metal centers in various oxidation states makes them highly effective in catalysis. rsc.orgepfl.ch As mentioned previously, MOFs containing accessible bipyridine sites can be metalated to create robust, heterogeneous catalysts. rsc.org In homogeneous catalysis, ruthenium-arene complexes with substituted 2,2'-bipyridine ligands have been investigated for various transformations. nih.gov Furthermore, nanoparticles stabilized by bipyridine derivatives have shown promise as catalysts for reactions such as arene hydrogenation. epfl.ch

Supramolecular Chemistry and Other Fields: The bipyridine unit is a fundamental component in supramolecular chemistry, used to construct complex architectures like metallacycles through coordination-driven self-assembly. nih.gov These structures can exhibit interesting photophysical properties, such as aggregation-induced emission. nih.gov Beyond materials science, bipyridine-metal complexes are being explored for therapeutic purposes. For example, ruthenium-arene complexes containing substituted bipyridines have been evaluated for their ability to modulate the aggregation of the amyloid-β peptide associated with Alzheimer's disease and as potential anticancer agents. nih.govnih.gov

Structure Activity Relationships and Derivatization Studies

Impact of Substituent Modifications on Ligand Properties and Coordination Behavior

The defining feature of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine is the presence of two electron-withdrawing ethoxycarbonyl (-COOEt) groups. These substituents play a critical role in modulating the electronic landscape of the bipyridine core, which in turn dictates its behavior as a ligand.

The primary impact of the ethoxycarbonyl groups is the reduction of electron density on the pyridine (B92270) rings and, consequently, on the nitrogen donor atoms. This electron-withdrawing effect has several important consequences for coordination behavior:

Enhanced π-Backbonding: When coordinated to a metal center, the lowered electron density on the ligand enhances the metal's ability to engage in π-backbonding. This involves the donation of electron density from the metal's d-orbitals into the ligand's π* orbitals. In a ruthenium complex, for example, the electron-withdrawing nature of the substituents on the bipyridyl ligand leads to stronger backdonation, resulting in shorter Ru-N coordination bonds compared to those from unsubstituted 2,2'-bipyridine (B1663995) ligands. nih.gov

Modified Redox Potentials: The electronic properties of the substituents directly influence the redox potentials of the resulting metal complexes. Electron-withdrawing groups like -COOEt make the ligand more difficult to oxidize and easier to reduce. This tunability is a key reason for the widespread use of substituted bipyridines in applications requiring precise control over electrochemical properties. mdpi.com

Altered Photophysical Properties: In photosensitive metal complexes, such as those used in solar cells, the ligand's electronic structure affects the energy levels of the molecular orbitals. The electron-withdrawing substituents can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, which is crucial for processes like electron injection into semiconductor materials. nih.govmsu.edu

Modification of the ethoxycarbonyl group itself, for instance, through hydrolysis to a carboxylic acid or reduction to a hydroxymethyl group, profoundly changes the ligand's properties. Hydrolysis to 4,4'-dicarboxy-2,2'-bipyridine introduces acidic protons and the ability to form strong anchor points to surfaces like TiO2, a critical feature for dye-sensitized solar cells. ossila.com Reduction to 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) introduces hydrogen-bonding capabilities and alters steric factors. researchgate.netresearchgate.net

Comparison with Other Substituted Bipyridine Ligands

The properties of this compound are best understood in comparison to other bipyridine ligands with different substituents at the 4,4'-positions. Substitution at these positions is synthetically accessible and allows for electronic tuning without introducing significant steric hindrance near the nitrogen donors. mdpi.com

| Ligand Name | Substituent (at 4,4') | Electronic Effect | Key Properties & Impact |

| This compound | -COOEt (Ethoxycarbonyl) | Electron-withdrawing | Enhances π-backbonding in metal complexes; acts as a protected form of dcbpy; soluble in organic solvents. nih.gov |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) | -COOH (Carboxyl) | Electron-withdrawing | Provides strong anchoring to semiconductor surfaces (e.g., TiO2) for efficient electron injection in DSSCs. ossila.com |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | -CH3 (Methyl) | Electron-donating | Increases electron density on the bipyridine ring system, affecting the redox and photophysical properties of its metal complexes. scielo.br |

| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | -CH2OH (Hydroxymethyl) | Weakly electron-withdrawing/donating | Introduces potential for hydrogen bonding and serves as a synthetic precursor for further derivatization. researchgate.netresearchgate.net |

| 2,2'-Bipyridine-4,4'-disulphonic acid | -SO3H (Sulphonic acid) | Strongly electron-withdrawing | Creates highly charged metal complexes with distinct excited-state properties and reactivity in aqueous solutions. rsc.org |

| 4,4'-Bis(4-octylphenoxy)-2,2'-bipyridine | -O-Ph-C8H17 (Octylphenoxy) | Electron-donating | The long alkyl chains significantly increase the solubility of the ligand and its metal complexes in nonpolar solvents. mdpi.com |

This comparison highlights a fundamental principle in ligand design: the choice of substituent allows for the fine-tuning of a ligand's electronic character, solubility, and functional handles for specific applications. While the ethoxycarbonyl derivative shares the electron-withdrawing nature of the carboxylic and sulphonic acid versions, it offers better solubility in common organic solvents and serves as a stable, synthetically versatile intermediate. smolecule.com

Strategies for Tuning Electronic and Steric Effects

The tunability of this compound is central to its utility in coordination chemistry and materials science. Various strategies can be employed to systematically modify its electronic and steric profile.

Tuning Electronic Effects: The primary strategy for tuning the electronic properties of the bipyridine scaffold involves modifying the substituents at the 4 and 4' positions. mdpi.com

Hydrolysis: The most common modification is the alkaline or acidic hydrolysis of the ethoxycarbonyl esters to form the corresponding dicarboxylic acid (dcbpy). nih.govacs.org This converts the neutral ester into an anionic carboxylate group (upon deprotonation), which dramatically alters solubility and provides a robust anchoring group for surface attachment. ossila.com

Amidation: The ester groups can be converted to amides. This changes the electronic influence and introduces possibilities for hydrogen bonding, which can direct supramolecular assembly.

Reduction: The esters can be reduced to primary alcohols, yielding 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. researchgate.net This changes the substituent from electron-withdrawing to a more neutral or weakly donating group and provides sites for further reactions like etherification or esterification.

Varying the Ester Alkyl Chain: While less impactful on the core electronic properties than changing the functional group entirely, modifying the alkyl portion of the ester (e.g., from ethyl to methyl or longer chains) can subtly adjust solubility and steric bulk. sigmaaldrich.com

Tuning Steric Effects: While substitution at the 4,4'-positions generally avoids steric clashes at the coordination site, steric effects can be intentionally introduced by modifying other positions on the bipyridine rings. mdpi.com However, starting from this compound, steric tuning is less direct. Strategies typically involve multi-step syntheses to build more complex architectures. For instance, derivatization could lead to the formation of bulkier groups attached to the carboxylate function, influencing how the resulting metal complexes pack in the solid state or interact with other molecules in solution.

Synthesis of Novel Derivatives for Specific Applications

The ester functional groups of this compound serve as versatile handles for the synthesis of a wide array of new derivatives tailored for specific functions.

Asymmetric Ligands: Partial hydrolysis is a key strategy to produce asymmetric ligands. By carefully controlling reaction conditions, it is possible to hydrolyze only one of the two ester groups, yielding 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine. nih.gov This type of unsymmetrical ligand is valuable for creating metal complexes with unique electronic and photophysical properties or for directional attachment to surfaces.

Ligands for Dye-Sensitized Solar Cells (DSSCs): The parent dicarboxylic acid, obtained via hydrolysis, is a cornerstone ligand for famous ruthenium-based dyes like N3 and N719. ossila.com These dyes use the carboxylate groups to anchor strongly to the TiO2 semiconductor surface, facilitating efficient electron injection from the dye's excited state into the semiconductor's conduction band. msu.eduossila.com The ethoxycarbonyl derivative is the direct precursor for these critical components.

Building Blocks for Supramolecular Assemblies and Polymers: The bipyridine unit can be incorporated into larger molecular structures. For example, the related 4,4'-bis(halomethyl)-2,2'-bipyridine, which can be synthesized from precursors like 4,4'-dimethyl-2,2'-bipyridine, is used to prepare ligands with extended π-conjugation or to initiate polymerization, creating metallopolymers with interesting electronic or optical properties. orgsyn.org The functional groups on this compound allow it to be used as a rigid building block in the construction of ordered supramolecular structures through further chemical modification. smolecule.com

Chelators for Chelation Therapy: While the primary focus is often on materials science, bipyridine derivatives have been explored for biological applications. The ability to derivatize the bipyridine core, for which this compound can be a starting material, allows for the synthesis of novel chelators for metal ions, which has been investigated as a strategy in cancer therapy. nih.gov

Advanced Research Topics and Future Directions

Exploration of Novel Metal Centers and High-Valent States

Research into the coordination capabilities of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine and its derivatives is expanding beyond traditional second- and third-row transition metals to encompass a wider array of elements, each offering unique electronic and catalytic properties.

First-Row Transition Metals: There is a growing interest in complexes of first-row transition metals such as iron, cobalt, and nickel due to their earth abundance and low cost. Iron complexes with bipyridine-diimine ligands, for instance, have demonstrated an extensive electron-transfer series, spanning five oxidation states. nih.govacs.org This redox activity is crucial for developing novel catalytic transformations. The stabilization of different oxidation states in these first-row metal complexes is a key area of investigation, with studies focusing on how the electronic properties of the bipyridine ligand influence the metal center's reactivity. nih.gov

Lanthanides and Actinides: The unique photophysical properties of lanthanide ions have led to their incorporation into complexes with functionalized bipyridine ligands. These complexes are under investigation for applications in bioimaging, sensing, and lighting. The bipyridine ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide center, which then luminesces. nih.govmdpi.comnih.gov Research in this area focuses on optimizing the energy transfer process by modifying the bipyridine scaffold. Furthermore, the coordination chemistry of actinide elements like uranium and thorium with bipyridine-based ligands is being explored. researchgate.netacs.org These studies are crucial for understanding the fundamental bonding and reactivity of these f-block elements, with potential applications in nuclear chemistry and materials science.

The electron-withdrawing nature of the ethoxycarbonyl groups on the this compound ligand can help to stabilize high-valent metal centers. wikipedia.org The ability to access and stabilize high oxidation states is critical for many catalytic processes, including oxidation and C-H activation reactions. Future research will likely focus on the synthesis and characterization of complexes with metals in unusually high oxidation states and leveraging their enhanced reactivity for challenging chemical transformations. Spectroelectrochemical studies, coupled with computational analysis, are vital tools in understanding the electronic structure and redox properties of these high-valent species. rsc.org

Development of Multifunctional Complexes

The versatility of the this compound framework allows for the design of metal complexes with multiple, integrated functionalities. These multifunctional materials are at the forefront of research in areas such as "smart" materials, theranostics, and advanced catalysis.

Stimuli-Responsive Materials: A significant area of research is the development of stimuli-responsive complexes that change their properties in response to external triggers such as light, pH, or the presence of specific analytes. nih.govacs.org These "smart" materials can be designed to switch their color, luminescence, or catalytic activity on demand. For example, ruthenium complexes have been developed that exhibit changes in their photophysical properties in the presence of certain cations, anions, or changes in pH, making them potential candidates for sensor applications. nih.gov

Catalysis and Sensing: The combination of a catalytically active metal center with a responsive ligand can lead to the development of "switchable" catalysts. Furthermore, the integration of a luminescent signaling unit within a catalytically active complex could allow for the real-time monitoring of catalytic reactions.

Theranostics: In the biomedical field, there is a growing interest in developing multifunctional metal complexes for theranostics, which combines therapeutic and diagnostic capabilities in a single agent. For instance, a complex could be designed to be selectively toxic to cancer cells while also being luminescent for bioimaging purposes. acs.org The 4,4'-dicarboxy-2,2'-bipyridine derivative is often used to anchor such complexes to other molecules or surfaces.

In Situ Spectroscopic Investigations of Reaction Mechanisms

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and functional materials. In situ spectroscopic techniques, which allow for the observation of chemical species under reaction conditions, are powerful tools for elucidating these mechanisms.

Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the changes in a molecule's electronic structure as its oxidation state is varied. It has been instrumental in understanding the redox properties of ruthenium complexes containing bipyridine ligands and how these properties are influenced by ligand modifications and the surrounding environment. rsc.org

Transient Absorption and Raman Spectroscopy: Ultrafast techniques like transient absorption spectroscopy can be used to probe the excited states of photocatalytic complexes, providing insights into the initial steps of light-driven reactions. In situ Raman spectroscopy can be employed to monitor vibrational changes in a catalyst during a reaction, offering clues about the coordination environment of the metal center and the nature of reaction intermediates.

Future research will increasingly rely on these and other advanced in situ techniques, such as X-ray absorption spectroscopy, to provide a more complete picture of the dynamic processes occurring at the molecular level during catalysis, photochemical reactions, and the operation of molecular devices.

Computational Design of Next-Generation Ligands and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, bonding, and spectroscopic properties of metal complexes containing this compound and its derivatives. nih.gov These calculations can provide valuable insights into the nature of metal-ligand interactions and help to explain experimentally observed trends in reactivity and photophysics. Computational studies have been used to understand the redox non-innocence of bipyridine-based ligands in iron complexes and to analyze the effect of ligand substituents on the catalytic activity of nickel complexes. acs.orgnih.gov

Screening and de novo Design: Beyond the analysis of existing compounds, computational methods are increasingly being used for the de novo design of new ligands with tailored properties. High-throughput screening of virtual libraries of substituted bipyridine ligands can identify candidates with optimized electronic or steric properties for a specific application. Machine learning algorithms are also being developed to accelerate the discovery of new materials by learning from existing experimental and computational data.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of next-generation ligands and materials based on the this compound scaffold.

Integration with Nanomaterials and Hybrid Systems

The integration of molecular complexes with nanomaterials offers a powerful strategy for creating hybrid systems with emergent properties and enhanced functionalities. The this compound ligand and its derivatives are well-suited for this purpose, as the carboxylate groups (after hydrolysis) can serve as effective anchoring points to the surfaces of various nanomaterials.

Graphene and Carbon Nanotubes: Graphene and carbon nanotubes possess exceptional electronic and mechanical properties. The immobilization of bipyridine-metal complexes on these carbon-based nanomaterials can lead to hybrid systems with enhanced catalytic activity or sensing capabilities. acs.orgacs.orgnih.gov For example, graphene-immobilized bipyridine-metal complexes have been investigated for their potential in electrocatalytic water oxidation. acs.org

Metal and Metal Oxide Nanoparticles: Functionalizing the surface of metal or metal oxide nanoparticles with bipyridine-based ligands can be used to tune their properties and prevent aggregation. These hybrid materials can find applications in catalysis, sensing, and biomedical imaging.

Metal-Organic Frameworks (MOFs): The dicarboxylate form of the ligand, 4,4'-dicarboxy-2,2'-bipyridine, is a key building block for the construction of porous MOFs. acs.orgmdpi.comresearchgate.netnih.govrsc.org These crystalline materials have high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of redox-active or photoactive bipyridine-metal complexes as linkers or within the pores of MOFs is a promising avenue for the development of advanced functional materials.

The future of materials science will likely see an increasing focus on the development of these sophisticated hybrid systems, where the unique properties of molecular complexes and nanomaterials are combined to create materials with unprecedented performance.

Q & A

Q. What are the established synthetic protocols for preparing 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine (deebpy), and what purification methods are critical for ensuring high yield and purity?

The synthesis of deebpy typically involves cross-coupling reactions or functionalization of pre-existing bipyridine frameworks. A widely cited method involves the esterification of 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) using ethanol under acidic conditions, followed by purification via column chromatography or recrystallization to remove unreacted intermediates . Key steps include:

- Use of anhydrous ethanol and catalytic sulfuric acid to drive esterification.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Final purification using silica gel chromatography with dichloromethane/methanol gradients to isolate the pure product.

Q. What spectroscopic and analytical techniques are most effective for structural characterization of deebpy and its metal complexes?

Common techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester group integration and bipyridine backbone symmetry .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of ester carbonyl stretches (~1700–1750 cm) and bipyridine ring vibrations .

- X-ray Crystallography : For resolving coordination geometry in metal complexes (e.g., Ru-deebpy structures) .

- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can the light-harvesting efficiency of deebpy-based Ru(II) sensitizers in dye-sensitized solar cells (DSSCs) be systematically evaluated?

Methodological approaches include:

- UV-Vis Absorption Spectroscopy : Quantifying molar extinction coefficients () in the visible range (e.g., 450–550 nm for metal-to-ligand charge transfer (MLCT) bands) to assess light absorption capacity .

- Electrochemical Analysis : Cyclic voltammetry (CV) to determine oxidation/reduction potentials and estimate excited-state lifetimes .

- Incident Photon-to-Current Efficiency (IPCE) : Measuring electron injection efficiency into TiO substrates under monochromatic light .

- Transient Absorption Spectroscopy : Probing charge recombination kinetics to optimize dye-TiO interfacial interactions .

Q. How can discrepancies between experimental absorption spectra and computational predictions for deebpy complexes be resolved?

Contradictions may arise from approximations in density functional theory (DFT) models. To address this:

- Hybrid Functionals : Use the Amsterdam Density Functional (ADF) program with the B3LYP functional and relativistic corrections (e.g., ZORA) for accurate MLCT state modeling .

- Solvent Effects : Incorporate COSMO solvation models to account for solvent-induced shifts in absorption bands .

- Benchmarking : Compare computed spectra with experimental data for structurally analogous complexes (e.g., dcbpy-Ru) to refine computational parameters .

Q. What strategies can mitigate oxidative degradation of deebpy-based sensitizers in photocatalytic applications?

- Ligand Substitution : Introduce electron-donating groups (e.g., methoxy) to stabilize the MLCT state and reduce susceptibility to oxidation .

- Protective Coatings : Encapsulate sensitizers within inert matrices (e.g., SiO) to limit exposure to reactive oxygen species .

- Electrolyte Optimization : Use non-corrosive redox mediators (e.g., iodide-free electrolytes) to minimize side reactions .

Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the ligand’s role in tuning the redox properties of Ru-deebpy complexes?